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Compound of Interest

Compound Name: fumarsaures Ammoniak

Cat. No.: B079078 Get Quote

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine eingehende technische Untersuchung der Löslichkeit von

fumarsaurem Ammoniak (auch als Diammoniumfumarat bekannt) in organischen

Lösungsmitteln. Der Schwerpunkt liegt auf der Bereitstellung detaillierter experimenteller

Protokolle zur Bestimmung der Löslichkeit und der Darstellung der zugrunde liegenden

chemischen Prinzipien.

Zusammenfassung der Löslichkeitseigenschaften
Fumarsaures Ammoniak (CAS-Nr. 14548-85-7) ist das Ammoniumsalz der Fumarsäure mit

der chemischen Formel (NH₄)₂(C₄H₂O₄).[1] Als ionische Verbindung ist es in polaren

Lösungsmitteln wie Wasser sehr gut löslich.[2] Die Löslichkeit in organischen Lösungsmitteln

wird jedoch maßgeblich von der Polarität des Lösungsmittels, seiner Fähigkeit zur Bildung von

Wasserstoffbrückenbindungen und den ionischen Wechselwirkungen mit dem Salz bestimmt.

Detaillierte quantitative Daten zur Löslichkeit von fumarsaurem Ammoniak in gängigen

organischen Lösungsmitteln sind in der öffentlich zugänglichen Literatur kaum verfügbar.

Basierend auf den allgemeinen Prinzipien der Löslichkeit ("Gleiches löst sich in Gleichem")

lässt sich jedoch eine qualitative Einschätzung vornehmen.
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Tabelle 1: Qualitative Löslichkeitsprognose für fumarsaures Ammoniak in ausgewählten

organischen Lösungsmitteln
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Lösungsmittel
Chemische
Klasse

Polarität
Erwartete
Löslichkeit

Begründung

Methanol Protolisch, polar Hoch Mäßig bis gering

Kann

Wasserstoffbrück

enbindungen

ausbilden, aber

die geringere

Polarität im

Vergleich zu

Wasser schränkt

die

Solvatisierung

der Ionen ein.

Ethanol Protolisch, polar Mittel Gering

Ähnlich wie

Methanol, aber

mit

abnehmender

Polarität, was zu

einer geringeren

Löslichkeit führt.

Aceton Aprotisch, polar Mittel Sehr gering

Kann keine

Wasserstoffbrück

enbindungen als

Donor ausbilden,

was die

Solvatisierung

der

Ammoniumionen

erschwert.

Isopropanol Protolisch, polar Mittel Gering bis sehr

gering

Die sterische

Hinderung und

die geringere

Polarität im

Vergleich zu

primären
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Alkoholen

reduzieren die

Löslichkeit.

Dichlormethan
Aprotisch,

unpolar
Gering Vernachlässigbar

Als unpolares

Lösungsmittel

kann es die

Ionen des Salzes

nicht effektiv

solvatisieren.

Hexan
Aprotisch,

unpolar
Sehr gering Vernachlässigbar

Unpolare Alkane

sind ungeeignete

Lösungsmittel für

ionische Salze.

Experimentelle Protokolle zur
Löslichkeitsbestimmung
Zur genauen Bestimmung der Löslichkeit von fumarsaurem Ammoniak in einem bestimmten

organischen Lösungsmittel können verschiedene etablierte Methoden angewendet werden. Die

Wahl der Methode hängt von der erwarteten Löslichkeit, der verfügbaren Ausstattung und der

erforderlichen Genauigkeit ab.

Gravimetrische Methode (Shake-Flask-Methode)
Diese klassische und genaue Methode eignet sich zur Bestimmung der

Gleichgewichtslöslichkeit.

Methodik:

Herstellung einer gesättigten Lösung: Geben Sie einen Überschuss an fein pulverisiertem

fumarsaurem Ammoniak in ein verschließbares Gefäß (z. B. einen Erlenmeyerkolben) mit

einem definierten Volumen des zu untersuchenden organischen Lösungsmittels.

Äquilibrierung: Verschließen Sie das Gefäß und schütteln oder rühren Sie die Suspension

bei konstanter Temperatur für eine ausreichende Zeit (üblicherweise 24-72 Stunden), um
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sicherzustellen, dass sich ein Gleichgewicht zwischen dem ungelösten Feststoff und der

Lösung einstellt. Die Konstanz der Konzentration über die Zeit kann durch Probenahme in

Intervallen überprüft werden.

Phasentrennung: Lassen Sie die Suspension absetzen und filtrieren Sie einen Teil der

überstehenden Lösung durch einen geeigneten Filter (z. B. einen Spritzenvorsatzfilter mit

einer Porengröße von 0,45 µm), um alle ungelösten Partikel zu entfernen. Es ist

entscheidend, die Temperatur während dieses Schrittes konstant zu halten, um eine

Ausfällung oder zusätzliche Lösung zu vermeiden.

Probenwägung: Überführen Sie ein genau abgewogenes oder volumetrisch bestimmtes

Aliquot des klaren Filtrats in ein tariertes (vorgewogenes) Wägegläschen oder einen

Verdampfungskolben.

Lösungsmittelentfernung: Verdampfen Sie das Lösungsmittel vorsichtig unter reduziertem

Druck oder in einem Trockenschrank bei einer Temperatur, die deutlich unter dem

Zersetzungspunkt von fumarsaurem Ammoniak (ca. 150 °C) liegt.[2]

Trocknung und Wägung: Trocknen Sie den verbleibenden festen Rückstand bis zur

Gewichtskonstanz und wiegen Sie ihn genau.

Berechnung: Die Löslichkeit (S) wird wie folgt berechnet:

S ( g/100 mL) = (Masse des Rückstands / Volumen des Aliquots) * 100

S ( g/100 g Lösungsmittel) = (Masse des Rückstands / Masse des Lösungsmittels im

Aliquot) * 100

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Löslichkeit von fumarsaurem Ammoniak in organischen
Lösungsmitteln: Ein technischer Leitfaden]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b079078#l-slichkeit-von-fumarsaurem-ammoniak-in-
organischen-l-sungsmitteln]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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